BenchChemオンラインストアへようこそ!

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans

Process Chemistry Enantiomeric Excess Chiral Synthesis

This compound is a chiral, Boc-protected 3-amino-6-methylpiperidine derivative, specifically the racemic trans (3R,6R/3S,6S) configuration. It serves as a critical synthetic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent dual orexin receptor antagonists (like MK-6096/filorexant) and IRAK4 kinase inhibitors.

Molecular Formula C11H22N2O2
Molecular Weight 214.3
CAS No. 1799311-98-0
Cat. No. B6171624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans
CAS1799311-98-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans (CAS 1799311-98-0): A Pivotal Chiral Intermediate for Orexin and IRAK4 Inhibitors


This compound is a chiral, Boc-protected 3-amino-6-methylpiperidine derivative, specifically the racemic trans (3R,6R/3S,6S) configuration. It serves as a critical synthetic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent dual orexin receptor antagonists (like MK-6096/filorexant) and IRAK4 kinase inhibitors [1]. Its utility stems from the combination of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the spatially defined trans-relationship between the protected amine and the 6-methyl substituent, which pre-organizes the molecular geometry required for downstream target binding [2].

Stereochemical Fidelity is Non-Negotiable: Why Analogues of CAS 1799311-98-0 Cannot Be Interchanged


Generic substitution of this compound with other 6-methylpiperidin-3-yl carbamate isomers is scientifically unsound. The trans-(3R,6R/3S,6S) configuration is a primary determinant of biological activity in its target applications. For instance, the potent dual orexin receptor antagonist MK-6096 strictly requires the trans geometry, as the cis-isomer leads to a complete loss of the pharmacophore's spatial orientation necessary for receptor binding [1]. Furthermore, the compound's utility as a precursor for single-enantiomer drugs demands high enantiomeric purity. A cis/trans mixture (like CAS 1150618-39-5) or the cis-diastereomer (CAS 1227916-38-2) would necessitate additional, costly, and yield-reducing chiral separation steps, such as chiral SFC, introducing unacceptable process inefficiencies [2].

Quantitative Differentiation Guide for rac-trans-6-Methylpiperidin-3-yl-carbamate (CAS 1799311-98-0)


Enantiomeric Purity: Chemoenzymatic Route Achieves Superior ee Over Racemic and Low-ee Alternatives

The preferred chemoenzymatic synthesis route for the single (3R,6R) enantiomer delivers an enantiomeric excess (ee) of >99.9%, a critical quality attribute for advancing to enantiopure drug candidates [1]. In contrast, the racemic trans mixture (CAS 1799311-98-0) is inherently 0% ee, representing a mixture of both active and potentially inactive or antagonistic enantiomers [2]. The commonly available cis/trans mixture (CAS 1150618-39-5), sold by major suppliers as a ~2:1 cis/trans ratio, contains only a fraction of the desired trans-diastereomer, requiring intensive purification [3].

Process Chemistry Enantiomeric Excess Chiral Synthesis Orexin Receptor Antagonist

Pharmacophoric Geometry: Trans vs. Cis Configuration Decides Biological Activity

In the design of dual orexin receptor antagonists like MK-6096, the trans-1,3-disubstituted piperidine conformation is essential for high potency. The drug's core mandates a trans relationship between the 2-methyl and 5-substituent (which maps to the 3-amino/6-methyl scaffold in precursor parlance), as this places both substituents in the axial orientation required for receptor binding [1]. Final drug candidates incorporating the trans-6-methylpiperidin-3-yl scaffold demonstrate nanomolar antagonistic activity (e.g., IC50 of 44 nM against OX2R for a derivative), whereas the cis configuration is conformationally incapable of presenting the same pharmacophore [2].

Medicinal Chemistry Structure-Activity Relationship Orexin Antagonist IRAK4 Inhibitor

Process Efficiency: Pure trans-Racemate Avoids Costly Chiral Separation Steps

The commercial availability of the pure trans-racemate (CAS 1799311-98-0) provides a direct route to symmetric chiral intermediates. In contrast, using the cis/trans mixture (CAS 1150618-39-5) for a program requiring the trans isomer mandates a post-synthetic separation, often via chiral supercritical fluid chromatography (SFC), which is time-intensive and reduces overall yield [1]. One patent highlights that existing synthetic routes to the pure trans enantiomer involve multiple steps followed by chiral SFC, a process that is economically prohibitive at scale and spurred the development of a new chemoenzymatic route [1]. Procuring the pure trans-racemate eliminates this initial bottleneck.

Synthetic Route Scouting Process Chemistry Cost of Goods Chiral Resolution

Validated Role in IRAK4 and PI3Kdelta Inhibitor Programs

Beyond orexin antagonists, the trans-(6-methylpiperidin-3-yl)carbamate scaffold is a privileged structure in kinase inhibitor design. Elaborated derivatives have demonstrated potent IRAK4 inhibition, a key target in inflammatory and autoimmune diseases [1]. Furthermore, compounds based on this scaffold exhibit nanomolar cellular activity against PI3Kdelta (IC50 = 102 nM), linking the core to immuno-oncology applications [2]. This cross-target validation is not documented for the cis counterpart.

IRAK4 Inhibitor PI3Kdelta Inhibitor Kinase Drug Discovery Immuno-Oncology

High-Value Procurement Scenarios for rac-tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans


Synthesizing Racemic Orexin Receptor Antagonist Libraries

Ideal for medicinal chemistry teams running a hit-to-lead program where the final screening library is racemic. The pure trans-racemate ensures every member of the synthesized library possesses the trans-geometry required for the orexin pharmacophore, a geometry confirmed to yield nanomolar antagonists (e.g., 44 nM at OX2R) [1]. This avoids the dilution of activity seen when starting from a cis/trans mixture, where inactive cis-isomers would contaminate the library and complicate Structure-Activity Relationship (SAR) analysis.

Early-Stage Process Development for an IRAK4 Inhibitor

Researchers scaling up the synthesis of an IRAK4 inhibitor candidate can leverage this building block to circumvent the initial, low-yielding chiral separation step. A patent cites the need to avoid chiral SFC as a key driver for developing a new synthetic route, making the pure trans-racemate a valuable commodity for early kilogram-scale campaigns [2]. This directly reduces the step count and solvent usage in the earliest stages of process chemistry.

Dual PI3Kdelta/IRAK4 Program Scaffold Investigation

For programs exploring kinase inhibitor polypharmacology, this trans scaffold offers a validated starting point, having demonstrated activity in both IRAK4 and PI3Kdelta contexts. This dual potential is supported by an elaborated derivative's cellular IC50 of 102 nM against PI3Kdelta [3], allowing a single procurement to serve multiple, parallel discovery tracks without the risk of spending synthesis time on a geometrically unsuited cis-scaffold.

Quote Request

Request a Quote for rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.